2-Bromo-6-(4-fluorophenyl)pyrazine
Description
2-Bromo-6-(4-fluorophenyl)pyrazine is a halogenated pyrazine derivative featuring a bromine atom at the 2-position and a 4-fluorophenyl group at the 6-position of the pyrazine ring. Pyrazines, nitrogen-containing heterocycles, are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the 4-fluorophenyl group contributes electron-withdrawing effects, modulating electronic properties and bioavailability. This compound serves as a critical intermediate in synthesizing complex molecules for drug discovery and organic electronics .
Properties
Molecular Formula |
C10H6BrFN2 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
2-bromo-6-(4-fluorophenyl)pyrazine |
InChI |
InChI=1S/C10H6BrFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H |
InChI Key |
NDONGFVZUODNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-(4-fluorophenyl)pyrazine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Bromo-6-(4-fluorophenyl)pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-fluorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrazines .
Scientific Research Applications
2-Bromo-6-(4-fluorophenyl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-fluorophenyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-bromo-6-(4-fluorophenyl)pyrazine, key structural analogs are compared below, focusing on substituent effects, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | References |
|---|---|---|---|---|
| 2-Bromo-6-(4-fluorophenyl)pyrazine | 2-Br, 6-(4-F-C₆H₄) | C₁₀H₆BrFN₂ | Pharmaceutical intermediate; n-type semiconductor candidate | [7], [15] |
| 2-Bromo-6-isopropyl-pyrazine | 2-Br, 6-(CH(CH₃)₂) | C₇H₉BrN₂ | Agrochemicals, flavor synthesis | [12] |
| 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine | Fused imidazo ring, 4-Cl-C₆H₄ | C₁₂H₈BrClN₃ | Anticancer/antimicrobial research | [7] |
| Fused-ring pyrazine derivatives (e.g., trifluoromethylphenyl) | Trifluoromethylphenyl, fused rings | Varies | n-Type semiconductors (electron mobility ~0.03 cm²/Vs) | [15] |
| 2,5-Dimethylpyrazine | 2,5-CH₃ | C₆H₈N₂ | Maillard reaction product; flavor/aroma agent | [14], [10] |
Substituent Effects on Reactivity and Electronic Properties
- Halogen Influence : Bromine at the 2-position enhances electrophilicity, enabling cross-coupling reactions, whereas chlorine in 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine offers similar reactivity but with altered steric/electronic profiles . Fluorine in the 4-fluorophenyl group increases electron-withdrawing effects, lowering LUMO levels (-3.78 eV in fused pyrazines ), crucial for n-type semiconductor applications.
- Aromatic vs. Alkyl Substituents : The 4-fluorophenyl group improves π-π stacking in materials science, contrasting with alkyl groups (e.g., isopropyl in 2-bromo-6-isopropyl-pyrazine), which prioritize volatility for flavor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
